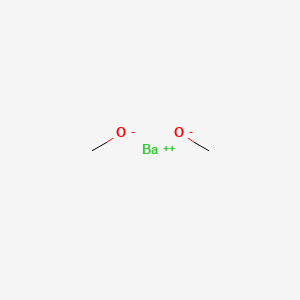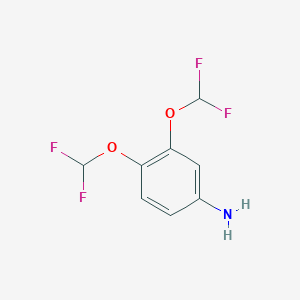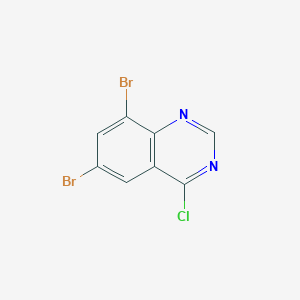
6,8-Dibromo-4-chloroquinazoline
Overview
Description
6,8-Dibromo-4-chloroquinazoline is a halogenated quinazoline derivative known for its significant role in organic synthesis and medicinal chemistry. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the quinazoline ring, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to interact with various biological targets, including tyrosine kinases and other enzymes .
Mode of Action
6,8-Dibromo-4-chloroquinazoline undergoes Sonogashira cross-coupling with terminal acetylenes . This reaction involves the replacement of the 4-chloro atom to afford novel 2-aryl-6,8-dibromo-4-(alkynyl)quinazoline derivatives
Result of Action
The compound’s derivatives have been found to exhibit photophysical properties .
Biochemical Analysis
Biochemical Properties
6,8-Dibromo-4-chloroquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a precursor in metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds . These interactions are crucial for the synthesis of complex organic molecules, which can be further explored for their biological activities. The compound’s ability to undergo oxidative-aromatization and other chemical transformations highlights its versatility in biochemical applications .
Cellular Effects
This compound exhibits notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can act as inhibitors of specific enzymes, thereby affecting cellular activities . These effects are particularly relevant in the context of cancer research, where quinazoline derivatives have been investigated for their potential to inhibit tumor growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. For example, it has been shown to participate in metal-catalyzed cross-coupling reactions, where it forms stable complexes with metal catalysts . These interactions facilitate the formation of new chemical bonds, which are essential for the synthesis of biologically active compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidative-aromatization and other chemical reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes, and its localization within specific cellular compartments can affect its biological activity . Studies have shown that this compound can accumulate in certain tissues, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the condensation of 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol. This reaction yields 2-aryl-6,8-dibromoquinazolin-4(3H)-ones, which are then treated with thionyl chloride in the presence of dimethylformamide to produce 2-aryl-4-chloro-6,8-dibromoquinazolines .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dibromo-4-chloroquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound is a versatile substrate for metal-catalyzed cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, and Heck reactions.
Common Reagents and Conditions:
Sonogashira Cross-Coupling: Utilizes palladium(0)-copper iodide as a catalyst and terminal alkynes at room temperature.
Suzuki-Miyaura Cross-Coupling: Employs arylboronic acids with palladium catalysts and bases like potassium carbonate in dioxane under reflux conditions.
Major Products Formed:
2-Aryl-6,8-dibromo-4-(alkynyl)quinazolines: Formed through Sonogashira cross-coupling.
2,6,8-Triaryl-4-(phenylethynyl)quinazolines: Result from Suzuki-Miyaura cross-coupling.
Scientific Research Applications
6,8-Dibromo-4-chloroquinazoline has diverse applications in scientific research:
Biology: Investigated for its role in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
- 6-Bromo-2,4-dichloroquinazoline
- 2,6-Dibromo-4-chloroquinazoline
- 2-Aryl-6,8-dibromoquinazolin-4(3H)-ones
Comparison: 6,8-Dibromo-4-chloroquinazoline is unique due to the specific positioning of bromine and chlorine atoms, which enhances its reactivity in cross-coupling reactions compared to other halogenated quinazolines. This compound’s ability to undergo selective substitution and coupling reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
6,8-dibromo-4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2ClN2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXZUHUYQNRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559801 | |
| Record name | 6,8-Dibromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98436-45-4 | |
| Record name | 6,8-Dibromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


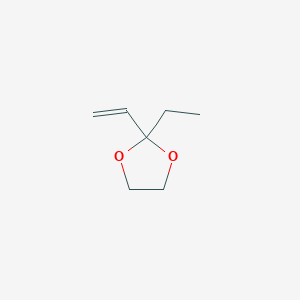
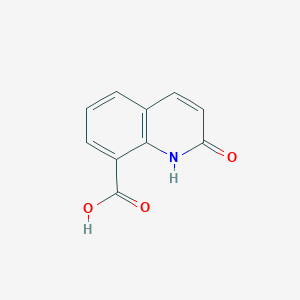
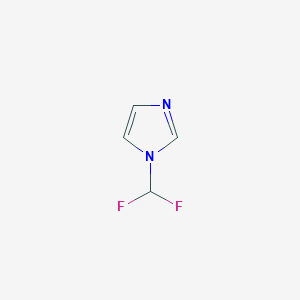
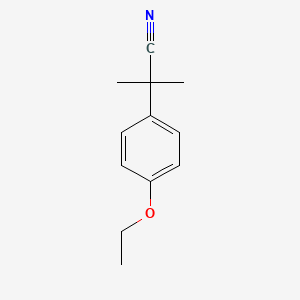


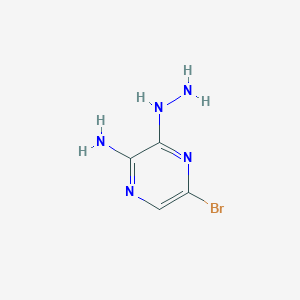

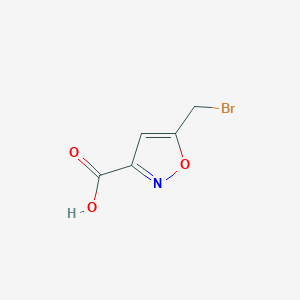
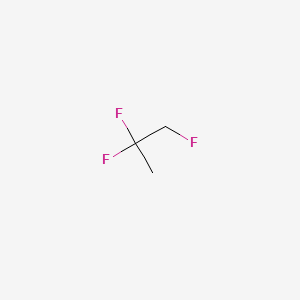
![1-Chloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1626600.png)

